![molecular formula C6H3Cl2FN2O B046746 2,6-Dichloro-5-fluoronicotinamide CAS No. 113237-20-0](/img/structure/B46746.png)
2,6-Dichloro-5-fluoronicotinamide
Overview
Description
2,6-Dichloro-5-fluoronicotinamide is a fluorinated pharmaceutical intermediate compound used in the synthesis of Sotorasib and AMG 510 . Sotorasib is a RAS GTPase family inhibitor used for the treatment of KRAS-mutated solid tumours including non-small cell lung cancer (NSCLC) and colorectal cancer .
Synthesis Analysis
2,6-Dichloro-5-fluoronicotinamide can be synthesized by amination of 2,6-Dichloro-5-fluoronicotinic acid, thionyl chloride, and TEA .Molecular Structure Analysis
2,6-dichloro-5-fluoronicotinamide contains total 15 bond(s); 12 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amide(s) (aromatic) and 1 Pyridine(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-5-fluoronicotinamide include a density of 1.6±0.1 g/cm³, boiling point of 267.8±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.6±3.0 kJ/mol, flash point of 115.8±25.9 °C, index of refraction of 1.560, molar refractivity of 38.9±0.4 cm³ .Scientific Research Applications
HDAC6 Inhibitors for Heart Disease Treatment
A novel application of 2,6-Dichloro-5-fluoronicotinamide derivatives is their use as HDAC6 inhibitors . These inhibitors are being researched for the treatment of heart diseases, including cardiomyopathy, myocardial infarction, and congestive heart failure. The specificity of these inhibitors could potentially lead to treatments with fewer side effects compared to non-selective HDAC inhibitors.
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichloro-5-fluoronicotinamide are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a way that alters cellular processes, but the specifics of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2,6-Dichloro-5-fluoronicotinamide’s action are currently under investigation. As the compound’s targets and mode of action become clearer, researchers will be able to better describe these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2,6-Dichloro-5-fluoronicotinamide interacts with its targets and exerts its effects. For instance, the compound is stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to certain environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNUGSPFZCYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378845 | |
Record name | 2,6-dichloro-5-fluoronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-5-fluoronicotinamide | |
CAS RN |
113237-20-0 | |
Record name | 2,6-dichloro-5-fluoronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-5-fluoronicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.